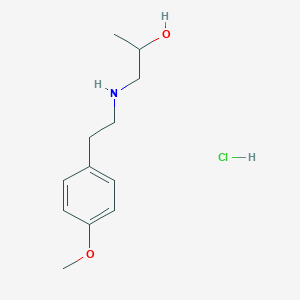

1-((4-Methoxyphenethyl)amino)propan-2-OL hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-((4-Methoxyphenethyl)amino)propan-2-OL hcl”, also known as “1-amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride”, is a chemical compound with the CAS Number: 878769-86-9 . It has a molecular weight of 217.7 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H15NO2.ClH/c1-7(12)10(11)8-3-5-9(13-2)6-4-8;/h3-7,10,12H,11H2,1-2H3;1H . This indicates that the compound has a molecular formula of C10H15NO2.ClH. Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Structural and Spectroscopic Analysis

- Schiff base derivatives of aminopropan-2-ol, including those with a methoxybenzylidene group, have been synthesized and analyzed. These derivatives show interesting structural properties with polymeric frameworks formed through hydrogen bonds. Their electronic properties, including natural bond orbital (NBO) analysis and molecular electrostatic potential (MEP), have been studied in detail, highlighting their potential in various chemical applications (Khalid et al., 2018).

Crystal Structure Studies

- Research into the crystal structures of compounds like 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, derived from aminopropan-2-ol, has been conducted. These studies provide insights into the molecular configurations and interactions of such compounds, useful in understanding their potential applications in material science and medicinal chemistry (Rivera et al., 2022).

Pharmacokinetic Studies

- Aminopropan-2-ol derivatives have been studied for their pharmacokinetic properties. LC-MS/MS methods have been developed for the quantification of these derivatives, which can help in understanding their behavior and metabolism in biological systems (Walczak, 2014).

Synthesis and Characterization

- The synthesis and characterization of new Schiff base complexes derived from aminopropan-2-ol have been explored. Such studies are essential for the development of new compounds with potential applications in catalysis, material science, and pharmaceuticals (Rezaeivala, 2017).

Corrosion Inhibition

- Some derivatives of aminopropan-2-ol have been investigated as potential corrosion inhibitors. Their effectiveness in protecting metals against corrosion, particularly in acidic environments, has been examined, which is significant for industrial applications (Gupta et al., 2016).

Synthesis of Novel Compounds

- Aminopropan-2-ol derivatives have been used in the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. For instance, studies have described the synthesis of compounds like chloro-aminocyclooctanediol and aminocyclooctanetriol, indicating the versatility of aminopropan-2-ol derivatives in synthetic chemistry (Karavaizoglu & Salamci, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethylamino]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-10(14)9-13-8-7-11-3-5-12(15-2)6-4-11;/h3-6,10,13-14H,7-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCJROGRQJGVEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCC1=CC=C(C=C1)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Methoxyphenethyl)amino)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2367296.png)

![3-[3-(Hydroxymethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2367298.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2367303.png)

![5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367304.png)

![6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B2367306.png)

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide](/img/structure/B2367315.png)